
Varitriol
Overview
Description
Varitriol (C₁₇H₂₀O₆) is a fungal polyketide-derived metabolite first isolated in 2002 from the marine-derived fungus Emericella variecolor M75-2 . Its structure features a tetrahydrofuran (THF) core fused to a substituted styrene moiety and a carbohydrate-like side chain (Figure 1). The compound exhibits potent cytotoxic activity, particularly against renal (RXF 393), breast (TD-47), and central nervous system (SNB) cancer cell lines, with GI₅₀ values ranging from 1.63 × 10⁻⁷ M to 2.44 × 10⁻⁷ M . Its absolute stereochemistry was confirmed in 2006 via enantioselective synthesis, revealing the natural (+)-configuration .
This compound’s biosynthesis is hypothesized to involve oxidative cyclization of a polyketide precursor, supported by the isolation of its proposed biosynthetic intermediates, such as varioxirane and andytriol . Over 22 total syntheses have been reported since 2006, employing strategies like Cu-catalyzed vinyl oxirane ring expansion, Julia-Kocieński olefination, and Zn-mediated cross-couplings . D-ribose and D-mannitol are common starting materials for constructing its THF moiety .
Preparation Methods
The synthesis of varitriol involves several key steps, including the construction of a challenging furanoside ring and substituted styrene derivatives . One efficient synthetic approach employs a catalytic stereoselective vinyl oxirane ring expansion reaction, which provides rapid access to the common cis-2,5-tetrahydrofuran core . Another method involves the use of Horner-Wadsworth-Emmons olefination, conjugate addition, and Ramberg-Backlund reaction as key steps . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic routes and reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
Varitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Varitriol exhibits remarkable cytotoxic properties against various cancer cell lines. Notably, it has shown more than 100-fold increased potency over the mean toxicity towards several types of cancer, including:
- Renal Cancer (RXF 393) : GI50 = M
- Breast Cancer (T-47D) : GI50 = M
- CNS Cancer (SNB-75) : GI50 = M
These findings indicate that this compound could serve as a lead compound for the development of new anticancer therapies. However, its mechanism of action remains largely unexplored, necessitating further research to elucidate how it interacts with cancer cells and to optimize its efficacy through structural modifications .
Synthesis Challenges and Advances
The total synthesis of this compound has been a subject of intense research due to its complex structure featuring a highly functionalized tetrasubstituted furanoside skeleton. Since its isolation, numerous synthetic strategies have been developed:
- Total Syntheses : Over 15 total syntheses have been reported since 2006, showcasing various methods to construct the furanoside moiety and integrate it with aromatic components.
- Key Approaches :
Case Studies and Research Findings
Several key studies have highlighted the potential applications of this compound in medicinal chemistry:
- Study on Cytotoxicity : A comprehensive evaluation involving the NCI 60 cell screen panel demonstrated this compound's potent activity against multiple cancer types, reinforcing its status as a promising anticancer agent .
- Synthetic Methodologies : Recent advancements include concise synthetic routes that achieve the total synthesis of this compound in fewer steps while maintaining high yields, thus facilitating further exploration of its derivatives .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other compounds derived from Emericella variecolor:
Mechanism of Action
The mechanism of action of varitriol involves its interaction with specific molecular targets and pathways within cancer cells . This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . It targets various signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways . The compound’s unique structure allows it to bind to specific proteins and enzymes, thereby modulating their activity and leading to the observed antitumor effects .
Comparison with Similar Compounds
Varitriol belongs to a family of benzyl alcohol/salicylaldehyde-type polyketides with structural and functional diversity. Below is a comparative analysis of this compound and its analogues:
Structural and Functional Comparisons
Bioactivity Trends
- Cytotoxicity : this compound’s styrene and THF moieties are critical for potency; epimerization (e.g., 4-epi-varitriol) or simplification (e.g., pyricuol) reduces activity .
- Antimicrobial Activity : Varixanthone’s xanthone scaffold enhances antimicrobial effects, absent in this compound .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The THF ring’s stereochemistry and styrene group are essential for this compound’s cytotoxicity. Modifications to the carbohydrate chain (e.g., 6′-epi-varitriol) retain partial activity, suggesting flexibility in this region .
- Synthetic Advances : Recent methodologies, such as ZnBr₂-catalyzed C-glycosylation and one-pot Wittig-Michael cascades, improve efficiency (e.g., 21.8% overall yield in Ghosal’s synthesis ).
- Therapeutic Potential: this compound’s selective toxicity toward cancer cells makes it a lead candidate for targeted therapies, though poor solubility remains a challenge .
Data Tables
Table 1. Cytotoxicity of this compound and Analogues
Compound | RXF 393 (GI₅₀, M) | TD-47 (GI₅₀, M) | SNB (GI₅₀, M) |
---|---|---|---|
This compound | 1.63 × 10⁻⁷ | 2.10 × 10⁻⁷ | 2.44 × 10⁻⁷ |
4-epi-Varitriol | >1 × 10⁻⁶ | >1 × 10⁻⁶ | >1 × 10⁻⁶ |
Table 2. Antimicrobial Activity of Related Compounds
Compound | Bacillus subtilis (MIC, μg·mL⁻¹) | Escherichia coli (MIC, μg·mL⁻¹) |
---|---|---|
Varixanthone | 12.5 | 12.5 |
This compound | >50 | >50 |
Biological Activity
Varitriol, a natural compound isolated from the marine fungus Emericella variecolor, has garnered significant attention due to its potent biological activities, particularly its anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables that illustrate its efficacy against various cancer cell lines.
Overview of this compound
This compound is a polyhydroxylated tetrahydrofuran derivative that exhibits a range of biological activities. It has been identified as a promising candidate for anticancer drug development due to its high potency against specific cancer cell lines. The compound has shown over 100-fold increased potency compared to the mean toxicity across several cancer types, making it a focal point for ongoing research.
Antitumor Efficacy
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes the in vitro cytotoxicity of this compound against selected human tumor cell lines based on the National Cancer Institute (NCI) 60 cell line panel:
Cell Line | GI50 (M) | Cancer Type |
---|---|---|
RXF 393 | Renal Cancer | |
T-47D | Breast Cancer | |
SNB-75 | CNS Cancer | |
DU-145 | Prostate Cancer | |
HL-60 | Leukemia | |
OVCAR-5 | Ovarian Cancer | |
COLO 205 | Colon Cancer |
The data indicates that this compound is particularly effective against renal, breast, and CNS cancers, while exhibiting lower potency against prostate cancer and leukemia .
Despite its potent activity, the precise mechanism of action for this compound remains largely undefined. Current hypotheses suggest that its unique structural features may interact with cellular pathways involved in tumor growth and proliferation, but further studies are required to elucidate these mechanisms fully .
Case Studies
Several case studies have explored the effectiveness of this compound and its analogues in clinical and preclinical settings:
- Case Study on Cytotoxic Activity : A study evaluated various analogues of this compound synthesized through modifications in their aromatic and sugar moieties. The findings revealed that certain structural modifications led to enhanced cytotoxicity against specific cancer cell lines, thereby highlighting the importance of structure-activity relationship (SAR) studies in drug development .
- Clinical Implications : Research involving the NCI's Developmental Therapeutics Program indicated that while many analogues showed mild activity, compounds with specific configurations exhibited significant antitumor effects. This underscores the potential for further optimization in drug design to enhance efficacy against resistant cancer types .
Synthesis and Structural Modifications
The synthesis of this compound has been a subject of extensive research due to its complex structure and potential therapeutic applications. Various synthetic routes have been developed since its initial isolation, focusing on creating analogues with improved biological activity:
- Total Synthesis : The total synthesis of this compound has been achieved using different methodologies, including Julia-Kocienski olefination techniques .
- Analogues Evaluation : Studies have synthesized numerous variants of this compound, modifying functional groups and stereochemistry to assess their impact on biological activity .
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Varitriol's antitumor activity in vitro?
Methodological Answer :
- Step 1 : Select cell lines representing diverse cancer types (e.g., leukemia CCRF-CEM, lung adenocarcinoma A549) and include multidrug-resistant sublines (e.g., CEM-DNR-BULK) to evaluate activity against resistance mechanisms .
- Step 2 : Use the MTT assay to quantify cytotoxicity, measuring IC50 values (concentration causing 50% cell viability reduction) over 72 hours. Ensure triplicate runs to minimize variability .
- Step 3 : Include normal cell lines (e.g., MRC-5 fibroblasts) to assess selectivity. A >10-fold higher IC50 in normal vs. cancer cells indicates therapeutic potential .
- Data Interpretation : Compare results with natural this compound’s activity (e.g., IC50 < 1 µM in RXF 393 cells) to benchmark synthetic analogs .
Q. What are the critical variables to control during this compound analog synthesis?
Methodological Answer :
- Reaction Conditions : Maintain anhydrous environments (argon atmosphere), precise stoichiometry (e.g., 5:1 aldehyde-to-thioketal ratio), and controlled temperatures (-30°C to room temperature) to optimize yield and stereochemistry .
- Purification : Use flash chromatography with silica gel and monitor via TLC. Isomer separation (e.g., E/Z isomers in 2-epi-varitriol) requires gradient elution .
- Characterization : Report NMR (¹H/¹³C), HRMS, and melting points. For isomers, include NOESY or X-ray crystallography to confirm geometry .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in antitumor activity between synthetic this compound analogs and natural this compound?
Methodological Answer :
- Hypothesis Testing : Investigate structural differences (e.g., hydroxyl group configuration, aromatic substituents) using SAR studies. For example, 2,4-dimethoxy (6e) vs. 4-bromo (6i) analogs showed varying activity in leukemia models .
- Assay Optimization : Validate findings across multiple platforms (e.g., NCI-60 panel vs. in-house MTT assays). Note that synthetic analogs showing inactivity in NCI-60 (GI50 > 10 µM) may require alternative dosing or combinatorial approaches .
- Mechanistic Studies : Compare transcriptomic profiles (RNA-seq) of cells treated with natural vs. synthetic this compound to identify divergent signaling pathways .
Q. What strategies can optimize the synthesis of this compound derivatives with enhanced bioavailability?
Methodological Answer :
- Scaffold Modification : Introduce polar groups (e.g., sulfonates) to improve solubility while retaining cytotoxicity. Test derivatives in pharmacokinetic assays (e.g., Caco-2 permeability) .
- Prodrug Design : Mask hydroxyl groups with acetyl or PEGylated moieties to enhance stability. Monitor hydrolysis rates in plasma .
- In Vivo Validation : Use xenograft models (e.g., CCRF-CEM in NSG mice) to correlate in vitro IC50 with tumor regression. Measure plasma half-life via LC-MS .
Q. How should researchers address contradictory results in this compound’s activity across multidrug-resistant (MDR) models?
Methodological Answer :
- Model Selection : Include MDR cell lines overexpressing P-gp (K562-Tax) vs. MRP-1 (CEM-DNR-BULK). This compound analogs showed higher efficacy in MRP-1 models, suggesting transporter-specific interactions .
- Mechanistic Interrogation : Use fluorescent substrates (e.g., calcein-AM) to assess drug efflux inhibition. A ≥50% reduction in efflux indicates circumvention of MDR .
- Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50 values across cell lines. Report p-values and effect sizes to validate significance .
Q. Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Methodological Answer :
- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 from sigmoidal dose-response curves. Report R² values to confirm model fit .
- Outlier Handling : Apply Grubbs’ test to exclude anomalous replicates. Ensure n ≥ 3 independent experiments .
- Meta-Analysis : Pool data from multiple studies (e.g., NCI-60, in-house assays) using random-effects models to account for inter-study variability .
Q. Research Design and Reproducibility
Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?
Methodological Answer :
- Protocol Standardization : Document reaction conditions (solvent purity, catalyst batches) and cell culture parameters (passage number, serum lot) .
- Open Data : Share raw spectra, chromatograms, and dose-response curves as supplementary materials. Reference protocols from for synthetic steps .
- Collaborative Validation : Partner with independent labs to replicate key findings (e.g., NCI-60 inactivity) using blinded samples .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUADRHIBCXAFH-XAUFSTHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348394 | |
Record name | Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419568-67-5 | |
Record name | Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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